Guanosine triphosphate-13C10 (dilithium)
Description
Guanosine triphosphate-13C10 (dilithium) (GTP-13C10) is a stable isotope-labeled compound where ten carbon atoms are replaced with ¹³C isotopes. This modification enhances its utility in quantitative tracing applications, particularly in drug development and metabolic pathway studies. The dilithium salt form improves solubility and stability, making it suitable for biochemical assays .
Properties
Molecular Formula |
C10H14Li2N5O14P3 |
|---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
SPQUPDOUIWTDAU-IECUJWPGSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .
Scientific Research Applications
Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Utilized in studies of protein synthesis and signal transduction pathways.
Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.
Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .
Mechanism of Action
The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .
Comparison with Similar Compounds
Molecular Formula :
Key Properties :
- Molecular Weight : ~534 g/mol (derived from similar compounds in ).
- Solubility: Soluble in DMSO, water, or ethanol under specific conditions .
- Storage : Stable at -20°C for years; avoid repeated freeze-thaw cycles .
Comparison with Similar Compounds
Stable isotope-labeled nucleotides are critical for elucidating biochemical mechanisms. Below is a detailed comparison of GTP-13C10 (dilithium) with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of Isotope-Labeled Nucleotides
Key Differentiators
Functional Roles
- GTP-13C10 : Primarily involved in RNA synthesis, G-protein signaling, and mitochondrial energy metabolism .
- dGTP-13C10,15N5 : Dual isotopic labeling (¹³C and ¹⁵N) enables precise tracking in bacterial mutagenesis studies (e.g., E. coli A-to-C mutation assays) .
- ATP-13C10 : Central to ATP-dependent processes like glycolysis and kinase signaling, with broader applications in metabolic profiling .
Isotopic Complexity
Solubility and Stability
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